molecular formula C5H5NOS B14691010 5-Ethenyl-1,3-oxazole-2(3H)-thione CAS No. 32322-49-9

5-Ethenyl-1,3-oxazole-2(3H)-thione

Cat. No.: B14691010
CAS No.: 32322-49-9
M. Wt: 127.17 g/mol
InChI Key: TUUZNVBKGBDDJQ-UHFFFAOYSA-N
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Description

2(3H)-Oxazolethione, 5-ethenyl- is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Oxazolethione, 5-ethenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with α-haloketones, leading to the formation of the oxazolethione ring. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 2(3H)-Oxazolethione, 5-ethenyl- may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Oxazolethione, 5-ethenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2(3H)-Oxazolethione, 5-ethenyl- has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2(3H)-Oxazolethione, 5-ethenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-
  • Thiazolidine derivatives

Uniqueness

2(3H)-Oxazolethione, 5-ethenyl- is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ethenyl group also provides additional sites for chemical modification, enhancing its versatility in various applications.

Q & A

Basic Research Questions

Q. What are the standard laboratory-scale synthesis methods for 5-Ethenyl-1,3-oxazole-2(3H)-thione?

  • Methodology : A common approach involves refluxing hydrazide derivatives with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol, followed by acidification with HCl to precipitate the product. For example, 5-phenyl-1,3,4-oxadiazole-2(3H)-thione was synthesized by heating benzohydrazide with CS₂ and KOH in ethanol for 3–8 hours, followed by recrystallization from ethanol/water . Key parameters include stoichiometric ratios (e.g., 1:3.4 hydrazide:CS₂), reflux duration, and solvent choice.

Q. How can purity and structural identity be confirmed during synthesis?

  • Methodology : Thin-layer chromatography (TLC) using methanol:chloroform (2:8) or similar solvent systems is recommended for purity checks. Recrystallization from ethanol or chloroform/ethanol mixtures improves purity. Structural confirmation requires IR spectroscopy (C=S stretch ~1350 cm⁻¹, NH ~3100 cm⁻¹), ¹H/¹³C NMR (e.g., NH proton at δ 13.7 ppm in CDCl₃), and elemental analysis (e.g., C: 29.62%, H: 3.73%, N: 17.27%) .

Q. What are the critical steps in optimizing reaction yields for oxazole-thione derivatives?

  • Methodology : Yield optimization involves controlling reaction time (e.g., 5–8 hours for cyclization), temperature (reflux conditions), and acidification pH (e.g., pH 2 with HCl). For example, extending reflux time from 3 to 8 hours increased yields of 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione from 51% to 65% .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

  • Methodology : X-ray crystallography provides bond-length data (e.g., N–C double bonds at 1.293–1.325 Å) and hydrogen-bonding patterns (e.g., N–H···S interactions stabilizing dimeric structures). For 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione, planar geometry (r.m.s. deviation: 0.011 Å) and intermolecular N3–H3···S6 interactions were confirmed .

Q. What computational tools are effective for studying electronic properties or reaction mechanisms?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and frontier molecular orbitals. Hirshfeld surface analysis, as applied to 5-amino-1H-benzimidazole-2(3H)-thione, quantifies intermolecular interactions (e.g., S···H contacts contributing 12.8% to crystal packing) .

Q. How can contradictory melting point data be resolved for structurally similar thione derivatives?

  • Methodology : Reproducibility requires standardized recrystallization solvents. For example, 5-heptadecyl-1,3,4-oxadiazole-2(3H)-thione shows mp 88°C (chloroform/ethanol) vs. 90–91°C (ethanol/water). Differences arise from solvent polarity and cooling rates, necessitating strict protocol adherence .

Q. What strategies validate the biological activity of this compound derivatives?

  • Methodology : In vitro assays (e.g., enzyme inhibition, cytotoxicity) combined with structure-activity relationship (SAR) studies are critical. For triazole-thione analogs, substituent effects (e.g., 4-methylphenoxy groups) correlate with antimicrobial activity. Pharmacokinetic properties (e.g., LogP) should be modeled using software like Molinspiration .

Q. How do hydrolysis conditions affect the stability of thione derivatives?

  • Methodology : Hydrolysis of 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione in acidic/alkaline media produces disulfide dimers instead of monomers, confirmed via ¹³C NMR (C=S peak at 184.2 ppm) and mass spectrometry. Reaction monitoring via TLC or HPLC is essential to track degradation .

Q. Methodological Considerations

Q. What analytical techniques are recommended for characterizing hydrogen-bonding networks?

  • Methodology : Combine X-ray crystallography (for spatial arrangement) with IR spectroscopy (NH/OH stretches) and temperature-dependent NMR to study dynamic interactions. For example, centrosymmetric dimers in 5-ethoxy-thiadiazole-thione are stabilized by N–H···S bonds .

Q. How can synthetic byproducts be minimized during cyclization reactions?

  • Methodology : Use high-purity starting materials (e.g., hydrazides >98%) and inert atmospheres to prevent oxidation. Byproducts like disulfides form under excess CS₂ or prolonged heating; optimizing stoichiometry (e.g., 1:3.4 hydrazide:CS₂) reduces their formation .

Properties

CAS No.

32322-49-9

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

IUPAC Name

5-ethenyl-3H-1,3-oxazole-2-thione

InChI

InChI=1S/C5H5NOS/c1-2-4-3-6-5(8)7-4/h2-3H,1H2,(H,6,8)

InChI Key

TUUZNVBKGBDDJQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CNC(=S)O1

Origin of Product

United States

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